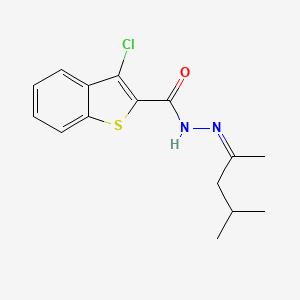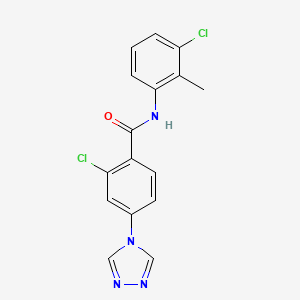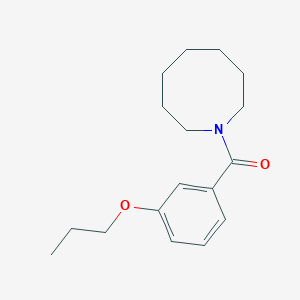
3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide (CBH) is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBH belongs to the class of benzothiophene derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, studies have shown that 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide exerts its biological activity by modulating various signaling pathways involved in cell growth, proliferation, and survival. 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has been reported to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are known to be dysregulated in cancer cells. 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide also activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide also inhibits the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the activation of the intrinsic apoptotic pathway. In addition, 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinases.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide is also relatively stable and can be stored for long periods without significant degradation. However, 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has some limitations for lab experiments. It is a relatively complex compound, which may make its synthesis challenging for some researchers. In addition, the biological activity of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the study of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide. First, further studies are needed to elucidate the exact mechanism of action of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide. Second, the potential use of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide as an antimicrobial and antiviral agent should be further explored. Third, the development of new synthetic analogs of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide with improved biological activity and pharmacokinetic properties should be investigated. Finally, the in vivo efficacy and safety of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide should be evaluated in animal models before clinical trials can be initiated.
Méthodes De Synthèse
The synthesis of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide involves the reaction between 3-chlorobenzothiophene-2-carbohydrazide and 1,3-dimethylbutylidene malononitrile in the presence of a base catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide as a yellow crystalline solid. The yield of 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. In addition, 3-chloro-N'-(1,3-dimethylbutylidene)-1-benzothiophene-2-carbohydrazide has also been shown to possess antimicrobial and antiviral activities, making it a promising candidate for the development of new antimicrobial and antiviral agents.
Propriétés
IUPAC Name |
3-chloro-N-[(Z)-4-methylpentan-2-ylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-9(2)8-10(3)17-18-15(19)14-13(16)11-6-4-5-7-12(11)20-14/h4-7,9H,8H2,1-3H3,(H,18,19)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBBVLNICRZUTB-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4aS*,8aR*)-4a-(hydroxymethyl)-6-propyloctahydro-1,6-naphthyridin-1(2H)-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5489258.png)
![3-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5489260.png)
![ethyl {1-[(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5489270.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5489278.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B5489284.png)
![1-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-naphthol](/img/structure/B5489287.png)

![N-{1-[4-(1-piperidinyl)phenyl]ethyl}cyclopentanecarboxamide](/img/structure/B5489312.png)
![5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5489314.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5489327.png)


![3-(4-chlorophenyl)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5489363.png)
![2-{[(dimethylamino)methylene]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5489367.png)